molecular formula C4H4N4O3 B1297589 4-Nitro-1H-pyrazole-3-carboxamide CAS No. 65190-36-5

4-Nitro-1H-pyrazole-3-carboxamide

Cat. No.: B1297589
CAS No.: 65190-36-5
M. Wt: 156.1 g/mol
InChI Key: SVHOGXCJBBYKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1H-pyrazole-3-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a nitro group at the 4-position.

Biochemical Analysis

Biochemical Properties

4-Nitro-1H-pyrazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily through hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting the overall metabolic flux and levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1H-pyrazole-3-carboxamide typically involves the nitration of 1H-pyrazole-3-carboxamide. One common method includes the reaction of 1H-pyrazole-3-carboxamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature and reagent addition, enhancing the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 4-position and the carboxamide group at the 3-position allows for unique interactions with biological targets and distinct reactivity compared to other pyrazole derivatives .

Properties

IUPAC Name

4-nitro-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-4(9)3-2(8(10)11)1-6-7-3/h1H,(H2,5,9)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHOGXCJBBYKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Nitro-2H-pyrazole-3-carboxylic acid (2.72 g, 17.4 mmol) was added to a solution of oxalyl chloride (2.42 mL, 27.7 mmol) and N,N-dimethylformamide (80 μL) in dichloromethane (45 mL) and the reaction mixture stirred at room temperature for 2 hours. The reaction mixture was concentrated in vacuo and azeotroped from dichloromethane (3×100 mL). The crude product was dissolved in tetrahydrofuran, cooled in an ice bath, and treated with 0.880 ammonia solution (20 mL). The reaction mixture was stirred at room temperature for 18 hours then concentrated in vacuo and the residue partitioned between dichloromethane (300 mL) and water (100 mL). The organic layer was separated, dried over magnesium sulphate and concentrated in vacuo to yield the title product. LRMS ES+m/z 157 [MH]+
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step One
Quantity
80 μL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Nitro-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
4-Nitro-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
4-Nitro-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
4-Nitro-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
4-Nitro-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.